3-哌啶-3-基丙醇-1

描述

3-Piperidin-3-ylpropan-1-ol, commonly known as 3-PIP, is a synthetic compound that has been extensively studied in recent years due to its potential applications in a variety of fields. 3-PIP is a member of the piperidine family, which is a group of compounds with a wide range of uses in the chemical and pharmaceutical industries. 3-PIP has been studied for its potential to act as a therapeutic agent, as a tool in laboratory experiments, and as a substrate for various biochemical reactions.

科学研究应用

肌肉松弛剂的药效学

托哌利松,一种与 3-哌啶-3-基丙醇-1 密切相关的化合物,在治疗痉挛和相关疼痛方面具有重要意义。对整个动物、细胞和组织制剂以及钠和钙通道的分子机制的研究揭示了其在肌肉松弛和止痛方面的广泛适用性 (Tekes, 2014)。

药物化学中的合成方法

3-(吡咯烷-1-基)哌啶,在结构上类似于 this compound,具有独特的构象刚性,使其在药物化学中具有重要意义。对于此类化合物,已经开发出对于大规模生产至关重要的新的合成方法,突出了它们在药物开发中的重要性 (Smaliy 等人,2011)。

抗抑郁药研究

已经发现一系列与 this compound 密切相关的 1-芳氧基-3-哌啶基丙醇-2-醇具有双重活性:5-HT1A 受体拮抗作用和血清素再摄取抑制。这一发现对于开发超越 SSRIs 的新型抗抑郁药至关重要 (Takeuchi 等人,2003)。

哌啶衍生物在药物发现中的应用

探索了 3-(哌啶-1-基)丙醇-1 的衍生物的各种药理特性。这些衍生物在为各种疾病开发新药中发挥着至关重要的作用,突出了哌啶结构在药物化学中的多功能性 (Vardanyan, 2018)。

分子结构和药物活性

对类似于 this compound 的化合物的研究表明分子结构与药物活性之间的关系。例如,对类似化合物的晶体结构分析有助于了解它们的药理特性,例如抗惊厥活性 (Georges 等人,1989)。

作用机制

- By competitively antagonizing acetylcholine at these receptors, biperiden restores the balance in cholinergic signaling .

- By blocking cholinergic transmission, biperiden helps alleviate symptoms associated with parkinsonism and extrapyramidal side effects of neuroleptic drugs .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

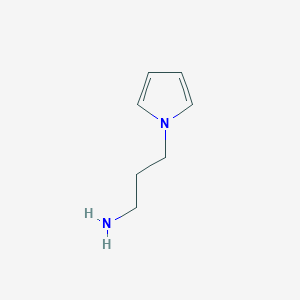

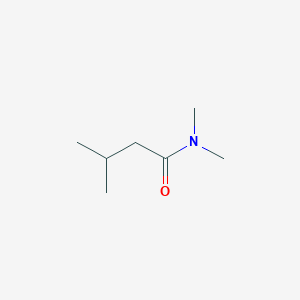

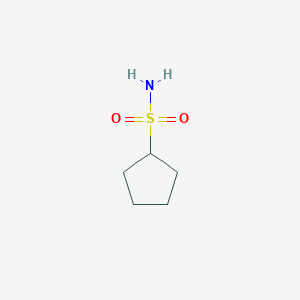

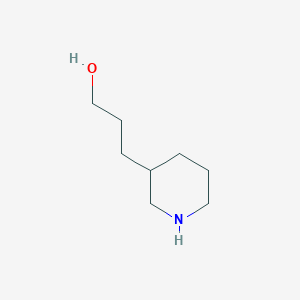

IUPAC Name |

3-piperidin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCGEJVYCWSXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405717 | |

| Record name | 3-piperidin-3-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25175-58-0 | |

| Record name | 3-piperidin-3-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。